

In-depth Technical Guide: 5-Hydroxyl ZLN005-d13 Synthesis and Characterization

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Compound of Interest

Compound Name: 5-Hydroxyl ZLN005-d13

Cat. No.: B15554565

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Executive Summary: A thorough investigation of scientific literature and chemical databases reveals no specific synthesis or characterization data for a compound designated as "**5-Hydroxyl ZLN005-d13**." The available research primarily focuses on the parent compound, ZLN005, a novel small-molecule transcriptional regulator of Peroxisome proliferator-activated receptor- γ coactivator-1 α (PGC-1 α). This guide, therefore, summarizes the known information on ZLN005, including its mechanism of action and biological effects, as a foundational reference. While direct experimental protocols for the synthesis and characterization of the specified derivative are unavailable, this document provides insights into the signaling pathways of the parent compound, which would be fundamental for any future research on its derivatives.

The Parent Compound: ZLN005

ZLN005 is recognized as a potent activator of PGC-1 α , a master regulator of mitochondrial biogenesis and energy metabolism.^[1] It functions by upregulating the transcription of PGC-1 α and enhancing its coactivator function, which in turn promotes the expression of downstream genes involved in mitochondrial function and energy homeostasis.^[1] This activity has positioned ZLN005 as a potential therapeutic candidate for metabolic disorders such as type 2 diabetes, obesity, and nonalcoholic fatty liver disease.^[1]

Chemical Properties of ZLN005:

Property	Value
Chemical Formula	C ₁₇ H ₁₈ N ₂
Molecular Weight	250.34 g/mol

| CAS Number | 49671-76-3 (free base) |

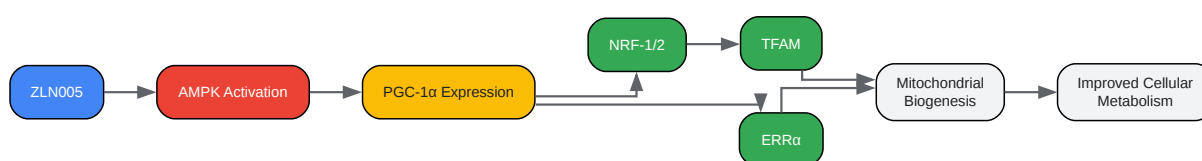
Known Biological Activities and Effects of ZLN005

Research has demonstrated a range of beneficial effects of ZLN005 in various in vitro and in vivo models. These effects are primarily attributed to its role in enhancing mitochondrial function and cellular metabolism.

Biological Effect	Model System	Key Findings	References
Improved Glucose Metabolism	db/db mice	Reduced fasting and random blood glucose levels, improved glucose clearance and pyruvate tolerance, and reduced insulin resistance.	[2]
Enhanced Fatty Acid Oxidation	L6 myotubes, db/db mice	Increased oxidation of palmitic acid in L6 myotubes and a shift to fatty acid use in db/db mice.	[2]
Neuroprotection	Rat model of transient middle cerebral artery occlusion	Reduced cerebral infarct volume and improved neurological deficit.	[3]
Hepatoprotection	Mouse model of hepatic ischemia-reperfusion injury	Decreased liver injury, reduced oxidative stress, and attenuated metastatic progression.	[4]
Cardiomyocyte Maturation	Human embryonic stem cell-derived cardiomyocytes	Upregulated PGC-1 α and mitochondrial function-related genes, inducing more mature energy metabolism.	[5]
Reduced Neuroinflammation	Mice with perioperative neurocognitive disorders	Improved cognitive function and reduced expression of IL-6 and IL-1 β in the hippocampus.	[6][7]

ZLN005 Signaling Pathway

ZLN005 exerts its effects by modulating the PGC-1 α signaling pathway. A key mechanism of action is the activation of AMP-activated protein kinase (AMPK), which then leads to the increased expression of PGC-1 α .^[8] PGC-1 α , in turn, co-activates nuclear respiratory factors (NRF-1 and NRF-2) and estrogen-related receptor α (ERR α), leading to the transcription of genes involved in mitochondrial biogenesis and function, such as mitochondrial transcription factor A (TFAM).^[2]^[4]

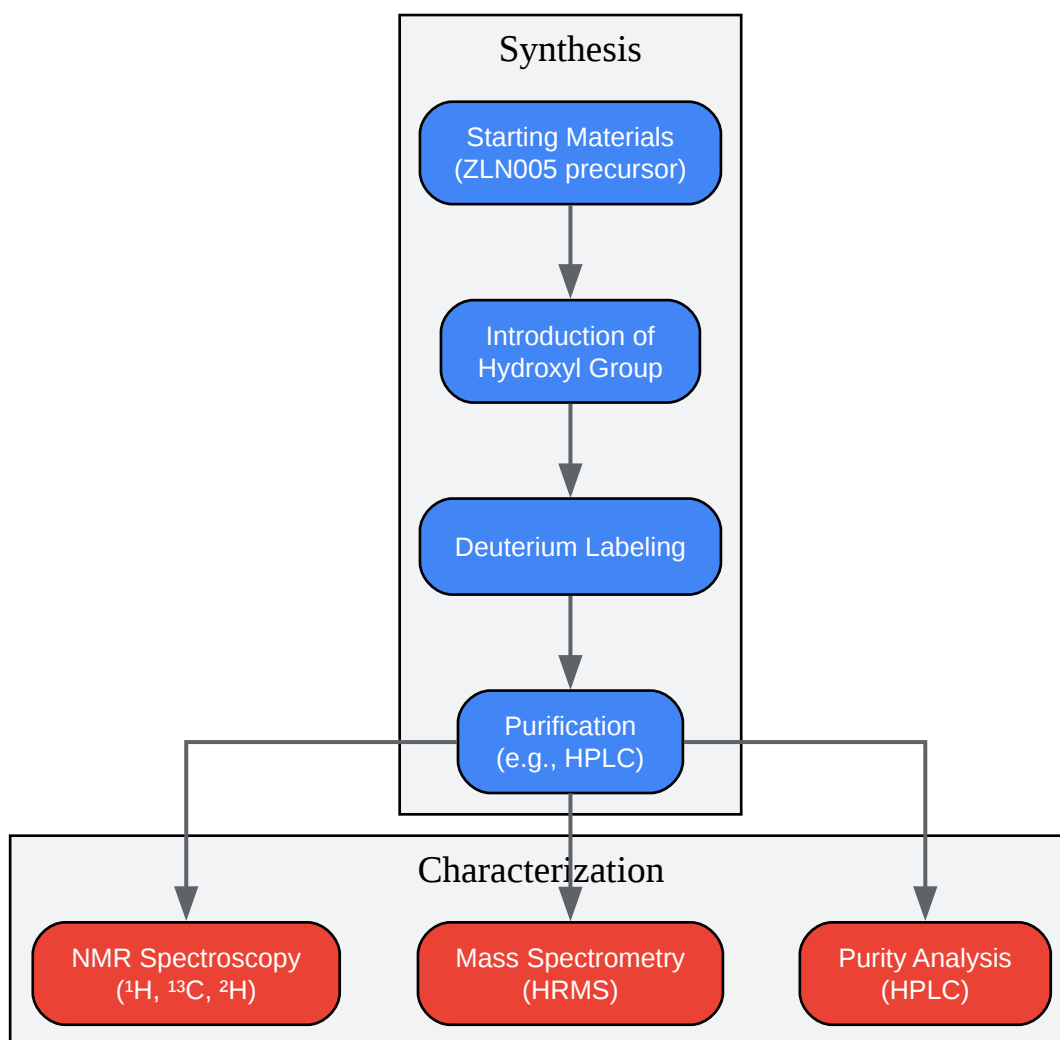


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Caption: ZLN005 signaling pathway.

Hypothetical Synthesis and Characterization Workflow for a ZLN005 Derivative

While no specific protocol for "5-Hydroxyl ZLN005-d13" exists, a general workflow for the synthesis and characterization of a novel derivative of ZLN005 would likely involve the following stages. This is a hypothetical workflow and would require substantial research and development.



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Caption: Hypothetical workflow for synthesis.

Conclusion

The compound "**5-Hydroxyl ZLN005-d13**" is not described in the currently available scientific literature. Therefore, a detailed technical guide on its specific synthesis and characterization cannot be provided. However, the parent compound, ZLN005, is a well-researched PGC-1 α activator with significant therapeutic potential in metabolic and neurodegenerative diseases. The information presented here on the mechanism of action and biological effects of ZLN005 can serve as a valuable resource for researchers interested in developing and characterizing novel derivatives of this compound. Any future work on "**5-Hydroxyl ZLN005-d13**" would first

require the development of a novel synthetic route and subsequent rigorous characterization to confirm its structure and purity.

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